molecular formula C12H22NiO12S2 B1590878 Nickel bis(benzenesulphonate) CAS No. 39819-65-3

Nickel bis(benzenesulphonate)

Cat. No.: B1590878
CAS No.: 39819-65-3
M. Wt: 481.1 g/mol
InChI Key: XFWCDQMDZATIEY-UHFFFAOYSA-L
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Description

Nickel bis(benzenesulphonate) is an organometallic compound with the molecular formula C12H10NiO6S2. It is a coordination complex where nickel is bonded to two benzenesulphonate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel bis(benzenesulphonate) can be synthesized through the reaction of nickel salts with benzenesulphonic acid. One common method involves dissolving nickel(II) acetate in water and adding benzenesulphonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired complex .

Industrial Production Methods: Industrial production of nickel bis(benzenesulphonate) typically involves large-scale reactions using nickel sulfate and benzenesulphonic acid. The reaction is carried out in aqueous solution, and the product is isolated through crystallization or precipitation techniques .

Chemical Reactions Analysis

Types of Reactions: Nickel bis(benzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of nickel bis(benzenesulphonate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. This coordination can alter the electronic properties of the ligands, enhancing their reactivity. The compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and lower activation energies .

Comparison with Similar Compounds

Nickel bis(benzenesulphonate) can be compared with other nickel complexes, such as:

Uniqueness: Nickel bis(benzenesulphonate) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and as a model compound in research .

By understanding the properties, preparation methods, and applications of nickel bis(benzenesulphonate), researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

39819-65-3

Molecular Formula

C12H22NiO12S2

Molecular Weight

481.1 g/mol

IUPAC Name

benzenesulfonate;nickel(2+);hexahydrate

InChI

InChI=1S/2C6H6O3S.Ni.6H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);;6*1H2/q;;+2;;;;;;/p-2

InChI Key

XFWCDQMDZATIEY-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2]

39819-65-3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nickel bis(benzenesulphonate)
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Nickel bis(benzenesulphonate)

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